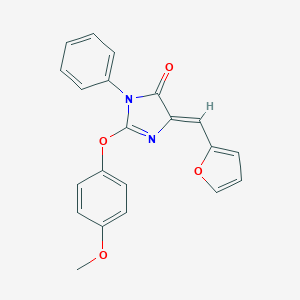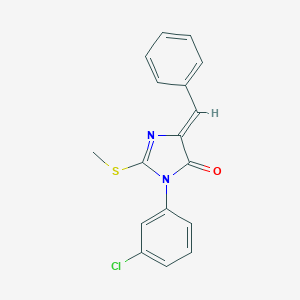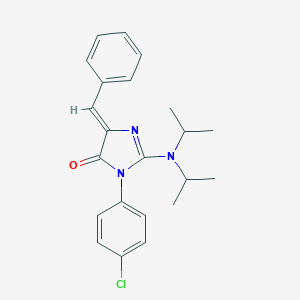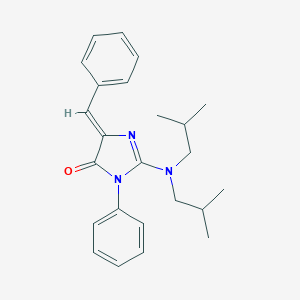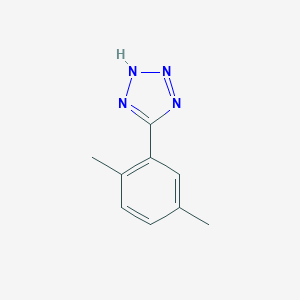
5-(2,5-dimethylphenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethylphenyl)-2H-tetrazole, also known as DMTZ, is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(2,5-dimethylphenyl)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In microbial infections, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In microbial infections, this compound has been shown to inhibit the growth and replication of various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-dimethylphenyl)-2H-tetrazole has several advantages for lab experiments, including its high yield and purity, stability, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 5-(2,5-dimethylphenyl)-2H-tetrazole, including the development of novel this compound-based drugs for the treatment of various diseases, the synthesis of new this compound-based materials with unique properties, and the investigation of the mechanism of action of this compound in various biological processes. Additionally, the potential toxicity of this compound should be further investigated to ensure its safe use in various applications.
In conclusion, this compound is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of novel drugs, materials, and technologies that can benefit society.
Synthesemethoden
The synthesis of 5-(2,5-dimethylphenyl)-2H-tetrazole can be achieved through several methods, including the reaction of 2,5-dimethylphenylhydrazine with sodium azide, followed by the oxidation of the resulting intermediate with hydrogen peroxide. Another method involves the reaction of 2,5-dimethylphenylhydrazine with nitrous acid, followed by the reaction with sodium azide. Both methods result in the formation of this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethylphenyl)-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and explosives. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In explosives, this compound has been used as a component of high-energy materials due to its high energy content and stability.
Eigenschaften
Molekularformel |
C9H10N4 |
|---|---|
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
5-(2,5-dimethylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7(2)8(5-6)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |
InChI-Schlüssel |
GVQNHMLQGANEEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)
![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
